molecular formula C22H20Cl2N6 B2985168 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612038-03-6

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2985168
M. Wt: 439.34
InChI Key: HUHRBLJSMPWZCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The most potent compound against cancer cell lines was found to be 3-((4-(3,4-dichlorobenzyl)piperazin-1-yl)methyl)-1H-indole .

Scientific Research Applications

Antiviral Activity

A study has shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral activity against enteroviruses, particularly coxsackieviruses, with some derivatives inhibiting virus replication at nanomolar concentrations. These compounds' activity was attributed to specific structural features, indicating potential applications in designing antiviral agents against specific human enteroviruses (J. Chern et al., 2004).

Human A₃ Adenosine Receptor Antagonism

Another study reported on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as potent human A₃ adenosine receptor antagonists, highlighting their potential for intravenous infusion due to enhanced water solubility and stability at physiological pH. This research opens avenues for the development of new therapeutic agents targeting adenosine receptors (P. Baraldi et al., 2012).

Heterocyclic Chemistry

In the realm of heterocyclic chemistry, novel derivatives incorporating the pyrazolo[3,4-d]pyrimidine moiety have been synthesized, expanding the chemical space for the development of compounds with potential biological activities. Such research demonstrates the versatility of this chemical structure in synthesizing diverse heterocyclic compounds with possible applications in drug development and other areas of chemical biology (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Microwave-Assisted Synthesis

Efficient microwave-assisted synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, showcasing the compound's role in facilitating rapid synthesis techniques. This approach could significantly accelerate the discovery and optimization of new compounds for various scientific and industrial applications (Ahmed E. M. Mekky et al., 2021).

properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2N6/c23-19-7-6-16(12-20(19)24)14-28-8-10-29(11-9-28)21-18-13-27-30(22(18)26-15-25-21)17-4-2-1-3-5-17/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHRBLJSMPWZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

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